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molecular formula C7H11ClN2 B2972461 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 29938-65-6

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No. B2972461
M. Wt: 158.63
InChI Key: XUXTVZZVQCDOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272128

Procedure details

The 5-hydroxy-3-isopropyl-1-methylpyrazole (20.5 g) was added in small portions over five minutes to 60 ml of phosphorus oxychloride cooled at 10 C. No significant exotherm resulted and after five minutes the cooling bath was removed. After stirring for one hour, the reaction was heated to 70 C. overnight and then 90 C. for four hours. The cooled reaction was cautiously added to 500 g of ice. The desired product was extracted with two 200 ml portions of ethyl acetate and the combined extracts were concentrated under reduced pressure to yield 13.7 g of the desired product as an oil.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH:8]([CH3:10])[CH3:9])[CH:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH:8]([CH3:10])[CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
OC1=CC(=NN1C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 10 C
CUSTOM
Type
CUSTOM
Details
No significant exotherm resulted and after five minutes the cooling bath
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 70 C
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
EXTRACTION
Type
EXTRACTION
Details
The desired product was extracted with two 200 ml portions of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NN1C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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